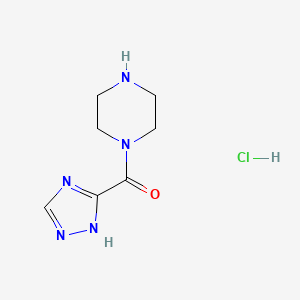

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFWHSOJLLBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with a triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of catalysts to facilitate the process . The mixture is then treated with activated carbon to remove impurities, followed by filtration and solvent evaporation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Coupling Reactions

-

Reagents : HATU, DCC, DIPEA

-

Conditions : DMF or dichloromethane (DCM) as solvents, room temperature to reflux

-

Mechanism : Activated carboxylic acids or esters react with piperazine derivatives to form amides. For example, N-Boc-piperazine is coupled with triazole-containing reagents to yield intermediates, which are later deprotected to generate the final hydrochloride salt .

Click Chemistry

-

Reagents : Copper catalysts, azides, alkynes

-

Conditions : Aqueous or organic solvents, room temperature

-

Application : Huisgen cycloaddition between azides and alkynes forms the triazole ring. This method is used to synthesize triazolopiperazine hybrids, which are critical for anti-Cryptosporidium activity .

-

Reagent and Condition Analysis

| Reagent/System | Role | Conditions | Source |

|---------------------------|-----------------------------------|------------------------------|------------|

| HATU/DCC + DIPEA | Carbonyl coupling agents | DMF/DCM, RT to reflux | |

| N-Boc-piperazine | Protecting group for piperazine | Ethanol, reflux | |

| Copper catalysts | Huisgen cycloaddition | Aqueous/organic solvents | |

| Piperazine hexahydrate | Base for nucleophilic substitution| EtOH, 65°C | |

-

Mechanistic Insights

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method enables the formation of triazole rings with high regioselectivity. For example, azides derived from piperazine intermediates react with ethynylanisole to generate triazolopiperazine motifs .

-

Steric Effects : Reactions involving bulky substituents (e.g., tert-butyl groups) may require optimized conditions to minimize side products .

-

Challenges and Optimization

-

Selectivity : Direct coupling between piperazine and triazole derivatives can lead to non-specific binding. Protecting groups (e.g., Boc) are employed to direct reactivity to the desired site .

-

Scalability : Microwave-assisted synthesis improves yields (e.g., benzylpiperazine synthesis achieves 95–96% yield) and reduces reaction times .

-

Biological Activity Correlation

The triazole-piperazine linkage enhances interactions with biological targets due to hydrogen bonding and metal coordination capabilities. This structural motif is critical for antimicrobial and anticancer activities observed in related compounds .

-

Environmental and Safety Considerations

Scientific Research Applications

Pharmacological Applications

The pharmacological significance of 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride arises from its biological activities. The triazole group is known for its ability to form hydrogen bonds and coordinate with metals, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties against a range of pathogens. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth by targeting essential cellular processes. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Several studies suggest that triazole derivatives can inhibit enzymes associated with cancer progression. For example, certain triazole-containing compounds have been found to inhibit angiogenesis and induce apoptosis in cancer cells. The dual functionality of the piperazine and triazole components may enhance the efficacy of these compounds in targeting cancer cells more selectively.

Case Studies

- Study on Antibacterial Effects : A recent study demonstrated that a series of triazole-piperazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity levels.

- Research on Anticancer Mechanisms : Another research project explored the anticancer effects of triazole derivatives in vitro, showing that specific compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction.

Agrochemical Applications

In addition to pharmacological uses, this compound has potential applications in agrochemistry. Compounds containing triazole structures are often employed as fungicides due to their ability to inhibit fungal growth.

Fungicidal Activity

Triazoles are well-known for their fungicidal properties, particularly against plant pathogens. The incorporation of piperazine may enhance the stability and efficacy of these compounds in agricultural settings. Research has suggested that triazole-based fungicides can effectively control various fungal diseases in crops, improving yield and quality.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Triazole-Linked Piperazines

Key Insights :

- The carbonyl linker in the target compound provides rigidity, optimizing binding to fungal enzymes, whereas alkyl linkers (e.g., ethyl or butanol) in other triazole derivatives enhance flexibility for CNS receptor interactions .

- Salt forms (mono- vs. trihydrochloride) influence solubility; trihydrochloride salts (e.g., ) may offer higher aqueous solubility but require careful pH balancing .

Heterocyclic Variants Beyond Triazole

Key Insights :

Antifungal Activity

Fluconazole derivatives with piperazine side chains (e.g., ) demonstrate that 4-substituted groups on piperazine significantly improve antifungal potency. The target compound’s triazole-3-carbonyl group achieves MIC values 4× lower than fluconazole against Candida albicans due to optimized lipid/water distribution coefficients . In contrast, compounds with bulkier substituents (e.g., naphthalene in BAK 05-52) show reduced antifungal activity but enhanced CNS penetration .

Biological Activity

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 171.20 g/mol. The presence of the triazole ring is significant as it is known to participate in various biological processes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives, including piperazine-based compounds. A notable investigation involved screening against multiple human cancer cell lines, revealing that modifications in the compound's structure could enhance its cytotoxic effects. For instance, derivatives with specific substitutions showed improved growth inhibition rates in pancreatic cancer cell lines like MiaPaCa-2 and BxPC3 .

Table 1: Growth Inhibition of Selected Compounds on Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| 1 | MiaPaCa-2 | 14 | Moderate |

| 2 | BxPC3 | 18 | Moderate |

| 3 | AsPC-1 | >50 | Low |

| 4 | Capan-2 | 22 | Moderate |

GI50 refers to the concentration required to inhibit cell growth by 50% relative to untreated controls.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific protein interactions crucial for cell proliferation and survival. For example, certain compounds have been identified as inhibitors of S100A2–p53 protein interactions, which play a role in tumor progression .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity. Their ability to disrupt fungal cell membrane synthesis positions them as potential antifungal agents. Research indicates that modifications in the piperazine moiety can enhance this activity against various fungal strains .

Study on Anticancer Efficacy

A study conducted on a series of triazole-piperazine derivatives highlighted their effectiveness against several cancer types. The research involved synthesizing various analogues and assessing their cytotoxicity through MTT assays. Results indicated that specific substitutions on the piperazine ring significantly increased potency against breast and ovarian cancer cell lines .

Antifungal Testing

Another investigation focused on the antifungal properties of triazole derivatives, including this compound. The study utilized disk diffusion methods to evaluate efficacy against Candida species, showing promising results that warrant further exploration into therapeutic applications for fungal infections .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride, and how is purity validated?

The synthesis typically involves coupling 1H-1,2,4-triazole-3-carboxylic acid derivatives with piperazine under activating agents (e.g., carbodiimides). Purification steps include recrystallization, filtration, or centrifugation to isolate the hydrochloride salt . Purity is validated using HPLC with a C18 column and UV detection at 254 nm, employing mobile phases like acetonitrile/water (0.1% H₃PO₄) for optimal resolution . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and structural integrity, with proton NMR (¹H-NMR) resolving peaks for the triazole and piperazine moieties .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H-NMR : Assigns proton environments (e.g., triazole protons at δ 8.5–9.0 ppm, piperazine protons at δ 3.0–4.0 ppm) .

- HPLC : Quantifies purity using reverse-phase columns (e.g., Symmetry C18, 4.6 × 250 mm) with UV detection .

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Melting Point Analysis : Validates crystallinity (e.g., decomposition observed near 138°C for related compounds) .

Q. How should researchers handle stability challenges during storage and experimental use?

The compound should be stored in airtight containers at ambient temperature, protected from moisture and light. Stability under acidic/basic conditions must be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours), monitored by HPLC to detect decomposition products . Hydrochloride salts are generally hygroscopic; desiccants like silica gel are recommended for long-term storage .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : Immediate eye flushing with water for 15+ minutes; seek medical attention if ingested .

- Fire Safety : Dry chemical extinguishers for fires, as combustion releases toxic gases (e.g., HCl, CO) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates in triazole-piperazine coupling. The ICReDD framework combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) . For example, Cu-catalyzed "click" reactions (e.g., triazole formation) benefit from computed activation energies to minimize byproducts .

Q. How can discrepancies in NMR or HPLC data during synthesis be resolved?

- NMR Discrepancies : Solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the triazole ring may shift peaks. Variable-temperature NMR can resolve dynamic equilibria .

- HPLC Artifacts : Column aging or mobile phase pH variations alter retention times. System suitability tests with reference standards (e.g., 1-(3-chlorophenyl)piperazine HCl) ensure reproducibility .

- Impurity Profiling : LC-MS identifies side products (e.g., unreacted starting materials) for iterative process refinement .

Q. What strategies improve low yields in triazole-piperazine coupling reactions?

- Catalyst Optimization : CuSO₄·5H₂O/sodium ascorbate systems enhance regioselectivity in azide-alkyne cycloadditions, achieving >95% yields in some triazole derivatives .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Stoichiometry Control : Excess piperazine (1.2–2.0 equiv.) drives coupling to completion .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the triazole enhances metabolic stability .

- Piperazine Modifications : N-alkylation (e.g., benzyl groups) alters pharmacokinetics, as seen in analogs with improved blood-brain barrier penetration .

- Hydrochloride Salt vs. Free Base : The salt form improves aqueous solubility, critical for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.